Flamprop-m-methyl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

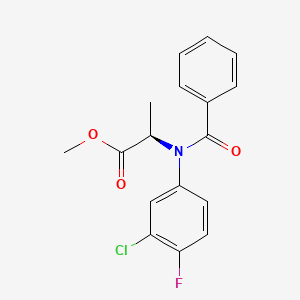

methyl (2R)-2-(N-benzoyl-3-chloro-4-fluoroanilino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClFNO3/c1-11(17(22)23-2)20(13-8-9-15(19)14(18)10-13)16(21)12-6-4-3-5-7-12/h3-11H,1-2H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBNIGDFIUWJJEV-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)N(C1=CC(=C(C=C1)F)Cl)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)OC)N(C1=CC(=C(C=C1)F)Cl)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4058445 | |

| Record name | Flamprop-M-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63729-98-6 | |

| Record name | Flamprop M-methyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63729-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flamprop-M-methyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063729986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flamprop-M-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Alanine, N-benzoyl-N-(3-chloro-4-fluorophenyl)-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLAMPROP-M-METHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YP45R5QW9N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Flamprop-m-methyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flamprop-m-methyl is a selective, systemic, post-emergence herbicide belonging to the arylalanine chemical class.[1][2][3] It is primarily utilized for the control of wild oats (Avena spp.) in cereal crops such as wheat and triticale.[1][4] The herbicide is applied to the leaves and acts by inhibiting plant growth.[4] It is classified under the HRAC Group Z (or WSSA Group 0), indicating a mode of action that is not fully understood or is considered unknown, though significant research points towards a unique disruption of microtubule function.[1][2][3][5]

Biochemical Pathway and Activation

This compound is a pro-herbicide. Following foliar absorption, it is hydrolyzed within the plant to its biologically active metabolite, flamprop acid.[4][6] This active form is then translocated through the phloem to the meristematic regions of the plant, such as the stem, where it exerts its effects.[1][4] The selectivity between susceptible weeds like wild oats and tolerant crops like wheat is attributed to differential rates of this metabolic de-esterification process.[1]

Caption: Metabolic activation pathway of this compound in plants.

Core Mechanism of Action: A Novel Microtubule Disrupter

The primary mode of action of this compound, through its active form flamprop, is the disruption of mitosis (cell division).[6] It is characterized as a mitotic disrupter herbicide with a novel antimicrotubule mechanism.[6]

Unlike classic microtubule-disrupting herbicides such as the dinitroanilines, this compound does not inhibit the polymerization of tubulin dimers into microtubules in vitro.[6] Instead, its effect is more nuanced, targeting the organization and orientation of specific microtubule arrays critical for cell division.[6]

The key effects are:

-

Disruption of Spindle and Phragmoblast Microtubules: The herbicide severely disturbs the orientation of microtubules in the mitotic spindle and the phragmoblast.[6]

-

Arrested Mitosis: This loss of spindle organization causes chromosomes to remain in a condensed state, arresting cell division at the prometaphase or metaphase.[6] Although microtubules are still attached to the chromosomal kinetochores, they lack the proper organization from the microtubule-organizing centers at the cell poles.[6]

-

Inhibition of Cytokinesis: By disorganizing phragmoblast microtubules, the herbicide hampers the formation of a regular cell plate, thus inhibiting cytokinesis (the final separation of daughter cells).[6]

-

Selective Effect: Cortical microtubules, which are involved in maintaining cell shape, are only slightly affected.[6]

The proposed molecular mechanism is the interference with microtubule dynamics, possibly by promoting minus-end microtubule disassembly.[6] This leads to the observed defects in spindle and phragmoblast structures, ultimately inhibiting cell division and elongation, which manifests as stunted plant growth.[4][6][7]

Caption: Mechanism of mitotic disruption by Flamprop acid.

Resistance Mechanisms

Herbicide resistance to this compound has been identified in wild oat populations.[8] While the specific molecular basis of resistance is not fully detailed in the provided results, it is often linked to enhanced metabolism in resistant biotypes. Given that selectivity in crops is based on the rate of degradation of the active flamprop acid, it is plausible that resistant weeds have evolved similar rapid detoxification mechanisms.[1] The development of resistance underscores the importance of rotating herbicide modes of action for sustainable weed management.[8]

Quantitative Data Summary

The following table summarizes the key quantitative data from cited experimental studies.

| Parameter | Organism/System | Concentration | Observation | Reference |

| Cell Division Activity | Maize (Zea mays) root tips | 50 µM | Cell division ceased within 4 hours. | [6] |

| Tubulin Polymerization | Soybean (Glycine max) tubulin in vitro | 50 µM | Did not inhibit polymerization. | [6] |

Key Experimental Protocols

1. Cytochemical Fluorescence Studies on Maize Roots

This protocol was used to elucidate the effects of this compound on mitosis and microtubule assembly.

-

Objective: To visualize the impact of the herbicide on microtubule structures within dividing cells.

-

Methodology:

-

Seedling Treatment: Maize seedlings were treated by applying 50 µM of this compound to their roots.[6]

-

Tissue Preparation: Meristematic root tip cells were sampled at various time points (e.g., after 4 hours).[6]

-

Immunofluorescence: The cells were fixed, permeabilized, and then treated with monoclonal antibodies that specifically bind to polymerized tubulin.

-

Microscopy: A secondary antibody conjugated to a fluorescent dye was used to visualize the microtubule structures under a fluorescence microscope.

-

-

Findings: This method revealed the severe disorganization of spindle and phragmoblast microtubules, while cortical microtubules remained largely intact.[6]

2. In Vitro Tubulin Polymerization Assay

This experiment was conducted to determine if this compound directly inhibits the formation of microtubules.

-

Objective: To test the direct effect of the herbicide and its active metabolite on the assembly of tubulin dimers into microtubules.

-

Methodology:

-

Tubulin Isolation: Tubulin protein was purified from a sensitive plant species (e.g., soybean).

-

Polymerization Reaction: The purified tubulin was placed in a reaction mixture that promotes polymerization. The reaction was initiated, typically by raising the temperature.

-

Treatment: this compound and its active metabolite, flamprop, were added to the reaction mixture at a concentration of 50 µM.[6]

-

Measurement: The extent of microtubule polymerization was measured over time, often by monitoring changes in light scattering or turbidity in a spectrophotometer.

-

-

Findings: The assay demonstrated that neither this compound nor flamprop inhibited the in vitro polymerization of soybean tubulin, distinguishing its mechanism from herbicides that directly target tubulin assembly.[6]

Caption: Experimental workflows for studying this compound's action.

References

- 1. Flamprop - Wikipedia [en.wikipedia.org]

- 2. Flamprop-methyl [sitem.herts.ac.uk]

- 3. This compound [sitem.herts.ac.uk]

- 4. Infocris Pesticide Database - flamprop-methyl [nucleus.iaea.org]

- 5. Flamprop [sitem.herts.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. titanag.com.au [titanag.com.au]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

An In-depth Technical Guide to the Synthesis and Purification of Flamprop-m-methyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for Flamprop-m-methyl, a selective herbicide. The document details the chemical reactions, experimental protocols, and purification techniques necessary for obtaining a high-purity final product, supported by quantitative data and visual diagrams to facilitate understanding and replication.

Introduction

This compound, with the chemical name methyl N-benzoyl-N-(3-chloro-4-fluorophenyl)-D-alaninate, is a herbicide used for the post-emergence control of wild oats in wheat and other cereal crops.[1] Its efficacy is dependent on its stereochemistry, with the D-isomer (the "m" in the name) exhibiting the desired herbicidal activity.[1] This guide will focus on the chemical synthesis and purification of this specific isomer.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the appropriate starting materials to build the core structure of the molecule. The key steps involve the formation of an N-substituted alanine derivative followed by esterification.

Synthesis Pathway Overview

The general synthetic pathway for this compound involves two primary reactions:

-

N-acylation and N-arylation of D-alanine: This step forms the key intermediate, N-benzoyl-N-(3-chloro-4-fluorophenyl)-D-alanine.

-

Esterification: The carboxylic acid group of the intermediate is then esterified to yield the final product, this compound.

Caption: General synthesis pathway for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of N-benzoyl-N-(3-chloro-4-fluorophenyl)-D-alanine (Intermediate)

This step involves the reaction of D-alanine with 3-chloro-4-fluoronitrobenzene followed by reduction and subsequent benzoylation. A more direct approach involves the reaction of 3-chloro-4-fluoroaniline with a protected D-alanine derivative followed by benzoylation. A general procedure for N-benzoylation of an amino acid is as follows:

Protocol for N-Benzoylation:

-

Dissolution: Dissolve the starting amino acid (e.g., N-(3-chloro-4-fluorophenyl)-D-alanine) in an aqueous solution of sodium hydroxide (10%).

-

Acylation: Cool the solution to 0°C and add benzoyl chloride in portions while stirring vigorously.

-

Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Acidification: Acidify the reaction mixture with hydrochloric acid to precipitate the N-benzoyl derivative.

-

Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.

Step 2: Esterification of N-benzoyl-N-(3-chloro-4-fluorophenyl)-D-alanine

The carboxylic acid intermediate is converted to its methyl ester in this final step.

Protocol for Esterification:

-

Reaction Setup: Suspend N-benzoyl-N-(3-chloro-4-fluorophenyl)-D-alanine in methanol.

-

Catalysis: Add a suitable acid catalyst, such as thionyl chloride or a strong acid resin. For example, a solution of the carboxylic acid in methanol can be cooled to 0°C followed by the slow addition of thionyl chloride.

-

Reaction Conditions: Reflux the mixture for several hours. The reaction progress can be monitored by TLC or HPLC.

-

Work-up: After the reaction is complete, remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification of this compound

Purification of the crude product is crucial to remove any unreacted starting materials, by-products, and other impurities. The primary methods for purifying this compound are recrystallization and column chromatography.

Recrystallization

Recrystallization is a technique used to purify solid compounds based on their differential solubility in a particular solvent at different temperatures.

Experimental Protocol for Recrystallization:

-

Solvent Selection: Choose a suitable solvent or solvent mixture. A good solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Common solvent systems for compounds with aromatic rings and ester functionalities include heptane/ethyl acetate, methanol/water, and dichloromethane/hexane.[2]

-

Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent.

-

Crystallization: Allow the solution to cool slowly to room temperature, which should induce the formation of crystals. Further cooling in an ice bath can increase the yield.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing and Drying: Wash the crystals with a small amount of the cold solvent to remove any adhering impurities and then dry them under vacuum.

Column Chromatography

For higher purity requirements, column chromatography is a more effective purification method.

Experimental Protocol for Column Chromatography:

-

Stationary Phase: Pack a chromatography column with a suitable stationary phase, most commonly silica gel.

-

Mobile Phase Selection: Choose an appropriate mobile phase (eluent) that will effectively separate this compound from its impurities. A typical mobile phase for a compound of this polarity would be a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. The optimal ratio is determined by preliminary TLC analysis.

-

Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and load it onto the top of the column.

-

Elution: Pass the mobile phase through the column and collect the fractions.

-

Analysis and Isolation: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and evaporate the solvent to obtain purified this compound.

Caption: Purification workflow for this compound.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and purification of this compound. Note: The values presented are typical and may vary based on specific experimental conditions.

Table 1: Synthesis Reaction Parameters

| Step | Reactants | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| N-Benzoylation | N-(3-chloro-4-fluorophenyl)-D-alanine, Benzoyl Chloride | NaOH | Water | 0 | 2-4 | 85-95 |

| Esterification | N-benzoyl-N-(3-chloro-4-fluorophenyl)-D-alanine | Thionyl Chloride | Methanol | Reflux | 4-8 | 80-90 |

Table 2: Purification Methods and Purity Levels

| Purification Method | Solvent/Mobile Phase | Purity Achieved (%) | Typical Recovery (%) |

| Recrystallization | Heptane/Ethyl Acetate | >98 | 70-85 |

| Column Chromatography | Hexane/Ethyl Acetate (gradient) | >99.5 | 60-80 |

Analytical Methods for Purity Assessment

The purity of this compound can be determined using several analytical techniques.

-

Gas Chromatography (GC): GC coupled with a suitable detector, such as a flame ionization detector (FID) or a mass spectrometer (MS), can be used to assess purity and identify volatile impurities.[3]

-

High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a common method for determining the purity of this compound.[3] A reversed-phase C18 column with a mobile phase of acetonitrile and water is typically used.

Conclusion

The synthesis and purification of this compound require a systematic approach involving well-defined reaction steps and purification protocols. By following the detailed methodologies outlined in this guide, researchers and professionals can achieve a high yield of the desired product with a high degree of purity, which is essential for its application as a selective herbicide. The provided diagrams and data tables serve as a practical reference for the successful execution of these chemical processes.

References

Biological Activity of Flamprop-m-methyl Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Flamprop-m-methyl belongs to the arylalanine class of herbicides. Its efficacy is dependent on its stereochemistry, a common phenomenon in bioactive molecules where enantiomers can exhibit significantly different pharmacological or toxicological profiles. In the case of this compound, the herbicidal activity is primarily associated with the L-(S)-isomer.[1] Commercial formulations have been enriched with this more active isomer to enhance efficacy.[1]

This compound itself is a pro-herbicide. In susceptible plant species, it is hydrolyzed by esterases to its biologically active carboxylic acid metabolite, flamprop.[2][3] This active form is then responsible for the herbicidal effects observed.

Enantioselective Biological Activity

The primary biological activity of this compound is the inhibition of plant growth through the disruption of cell division and elongation.[3] This effect is enantioselective, with the L-(S)-enantiomer of its active metabolite, flamprop, being significantly more potent than the D-(R)-enantiomer.[1] The D-(R)-isomer is often considered to be biologically less active.[1]

Data Presentation

A comprehensive search of publicly available scientific literature did not yield specific quantitative data (e.g., IC50 or EC50 values) directly comparing the herbicidal activity of the (R)- and (S)-enantiomers of this compound or their active metabolite, flamprop, on target species such as wild oats. The information available consistently indicates a qualitative difference in activity.

Table 1: Qualitative Comparison of this compound Enantiomers

| Enantiomer | Common Designation | Herbicidal Activity |

| (S)-Flamprop-m-methyl | L-isomer | Biologically active |

| (R)-Flamprop-m-methyl | D-isomer | Less active |

Note: This table is based on qualitative descriptions found in the literature.[1] Quantitative comparative data is not available in the reviewed sources.

Mechanism of Action: Microtubule Disruption

The herbicidal action of the active metabolite of this compound, flamprop, is attributed to its ability to disrupt the organization of microtubules in plant cells.[2] Specifically, it affects the spindle and phragmoplast microtubules, which are critical for mitosis and cytokinesis, respectively.[2] This disruption leads to an inhibition of cell division and elongation, ultimately resulting in stunted growth and death of the susceptible plant.[3]

Interestingly, this compound and its active metabolite do not appear to inhibit the in vitro polymerization of tubulin into microtubules, suggesting a different mechanism from many other microtubule-disrupting herbicides.[2] It is hypothesized that flamprop may affect the regulation of the plant cytoskeleton, possibly by promoting the disassembly of microtubules at their minus-ends.[2]

Signaling Pathway Diagram

References

Toxicological Profile of Flamprop-m-methyl: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of Flamprop-m-methyl, a selective systemic herbicide. The information is compiled from various scientific and regulatory sources to support research and development activities.

Executive Summary

This compound is a herbicide primarily used for the post-emergence control of wild oats in wheat and triticale crops.[1] In mammals, it is readily absorbed, extensively metabolized, and rapidly excreted.[1] Toxicological studies have demonstrated low acute oral and dermal toxicity.[1] The primary target organ for toxicity following repeated exposure is the liver.[1] this compound is not considered to be genotoxic or carcinogenic.[1] Furthermore, it has not shown evidence of reproductive or developmental toxicity in multi-generation and developmental studies.[1] The acceptable daily intake (ADI) for flamprop-methyl has been established based on the no-observed-effect level (NOEL) from long-term dietary studies, incorporating a safety factor.[1]

Mechanism of Action

This compound acts as a mitotic disrupter by a novel antimicrotubule mechanism.[2] It primarily affects the orientation of spindle and phragmoplast microtubules, which are crucial for cell division in plants.[2] This disruption leads to defective spindle and phragmoplast structures, ultimately inhibiting cell elongation and division in the stem of susceptible plants.[2][3] Unlike some other microtubule-disrupting herbicides, this compound does not inhibit the in vitro polymerization of tubulin into microtubules.[2] Instead, it is suggested to affect the regulation of the plant cytoskeleton, possibly through minus-end microtubule disassembly.[2] In plants, this compound is hydrolyzed to its biologically active metabolite, flamprop, which is then converted to an inactive conjugate.[3]

Caption: Conceptual workflow of this compound's mechanism of action in a plant cell.

Toxicological Data

The following tables summarize the key quantitative toxicological data for this compound.

Acute Toxicity

| Species | Route | Endpoint | Value (mg/kg bw) | Reference |

| Rat | Oral | LD50 | 1210 | [3] |

| Mouse | Oral | LD50 | 720 | [3] |

| Rat | Dermal | LD50 | >294 (as EC formulation) | [3] |

| Rat | Intraperitoneal | LD50 | 350-500 | [3] |

Short- and Long-Term Toxicity

| Species | Duration | Study Type | NOEL (mg/kg bw/day) | Effects Observed at Higher Doses | Reference |

| Rat | 5 weeks | Dietary | 0.25 | Increased liver weight | [1] |

| Dog | 6 weeks | Dietary | - | Increased liver weights and associated increases in liver enzymes at 125 mg/kg bw/day | [1] |

| Rat | 90 days | Dietary | - | Liver changes at 50 mg/kg bw/day | [1] |

| Dog | 90 days | Dietary | - | Liver changes at 2.5 mg/kg bw/day | [1] |

| Rat | 2 years | Dietary | 0.125 | Liver hypertrophy and increased liver weight at 12.5 mg/kg bw/day | [1] |

| Dog | 2 years | Dietary | - | Liver hypertrophy and increased liver weight at 2.5 mg/kg bw/day | [1] |

Genotoxicity

Based on a battery of in vitro and in vivo short-term studies, this compound is not considered to be genotoxic.[1]

Carcinogenicity

A 2-year dietary study in rats provided no evidence of carcinogenicity for this compound.[1]

Reproductive and Developmental Toxicity

| Species | Study Type | Findings | Reference |

| Rat | 3-generation reproduction | No evidence of reproductive effects, delayed development, or teratogenicity. | [1] |

| Rabbit | Developmental | No evidence of reproductive effects, delayed development, or teratogenicity. | [1] |

Acceptable Daily Intake (ADI)

| Value | Basis | Reference |

| 0.001 mg/kg bw | Based on a NOEL of 0.125 mg/kg bw/day from a 2-year dietary study in rats, with a safety factor of 100. The NOEL is based on liver hypertrophy and increased liver weight. | [1] |

Experimental Protocols

The toxicological evaluation of this compound follows standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). The following sections provide an overview of the methodologies for key toxicological studies.

Acute Oral Toxicity (OECD 423)

The acute toxic class method is employed to assess the acute oral toxicity.

Caption: Workflow for an acute oral toxicity study following OECD Guideline 423.

-

Test System: Typically, young adult rats of a single sex (usually females) are used.

-

Dosing: The test substance is administered as a single oral gavage dose. A stepwise procedure is used with fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

-

Observations: Animals are observed for clinical signs of toxicity and mortality for up to 14 days. Body weight is recorded weekly.

-

Pathology: A gross necropsy is performed on all animals at the end of the study.

Repeated Dose 90-Day Oral Toxicity Study in Rodents (OECD 408)

This study provides information on the potential health hazards arising from repeated exposure over a prolonged period.

Caption: General workflow for a 90-day repeated dose oral toxicity study.

-

Test System: Typically, rats of both sexes are used.

-

Dosing: The test substance is administered daily for 90 days, usually through the diet, drinking water, or by gavage. At least three dose levels and a control group are used.

-

In-life Evaluations: Daily clinical observations, weekly body weight and food consumption measurements are recorded.

-

Clinical Pathology: Hematology, clinical chemistry, and urinalysis are conducted at termination.

-

Pathology: At the end of the study, all animals undergo a full gross necropsy. Organ weights are recorded, and a comprehensive set of tissues is examined microscopically.

-

Endpoint: The No-Observed-Adverse-Effect Level (NOAEL) is determined.

Genotoxicity: Bacterial Reverse Mutation Test (Ames Test - OECD 471)

This in vitro assay is used to detect gene mutations.

References

An In-depth Technical Guide on the Mode of Action of Flamprop-m-methyl on Plant Cell Division

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flamprop-m-methyl is a selective, post-emergence herbicide recognized for its efficacy against wild oats (Avena spp.) in cereal crops. Its mode of action is distinguished from many other herbicides in that it disrupts plant cell division at the level of microtubule organization without directly inhibiting tubulin polymerization. This guide provides a comprehensive technical overview of the molecular mechanisms by which this compound exerts its effects on plant cell division. It details the current understanding of its impact on the mitotic spindle and phragmoplast, leading to cell cycle arrest. This document also includes summaries of quantitative data, detailed experimental protocols from key studies, and visual representations of the proposed signaling pathways and experimental workflows.

Introduction

This compound belongs to the arylaminopropionic acid class of herbicides. It is a systemic herbicide absorbed by the leaves and, upon hydrolysis to its biologically active form, flamprop, is translocated to the meristematic tissues where it inhibits cell elongation and division.[1] This targeted action at the sites of active cell proliferation is the basis for its herbicidal activity. Unlike many other anti-microtubule herbicides that directly interfere with the assembly of tubulin into microtubules, this compound presents a more nuanced mechanism, suggesting an interaction with the regulatory components of the microtubule cytoskeleton.[2]

Molecular Mechanism of Action

The primary mode of action of this compound is the disruption of microtubule organization during mitosis.[2] This effect is not due to the inhibition of tubulin polymerization, as demonstrated by in vitro assays where this compound and its active metabolite, flamprop, did not inhibit soybean tubulin polymerization even at a concentration of 50 µM.[2]

Effects on Mitotic Microtubule Structures

Cytochemical fluorescence studies on maize root tip cells have revealed that this compound severely disturbs the orientation of spindle and phragmoplast microtubules.[2] This leads to the formation of defective spindle and phragmoplast structures. While cortical microtubules are only slightly affected, the mitotic-specific arrays are highly sensitive.[2]

The observed effects include:

-

Disorganized Spindle Apparatus: Although microtubules are still able to attach to chromosomal kinetochores, they fail to form a properly organized bipolar spindle.[2]

-

Defective Phragmoplast Formation: In late anaphase and early telophase, the phragmoplast microtubules are found in disorganized multiple arrays, which hinders the regular deposition of the cell plate during cytokinesis.[2]

This disruption of the mitotic apparatus leads to an arrest of the cell cycle in prometaphase or metaphase, with chromosomes remaining in a condensed state.[2] The proposed mechanism for this disruption is the disassembly of microtubules from their minus ends.[2]

The Role of Microtubule-Associated Proteins (MAPs)

Given that this compound does not directly inhibit tubulin polymerization, it is hypothesized that its effects are mediated through interactions with microtubule-associated proteins (MAPs). MAPs are crucial for regulating microtubule dynamics, including their organization, stability, and severing.[3][4] Potential MAPs that could be targets for flamprop include:

-

Proteins involved in microtubule nucleation and organization.

-

Microtubule-severing proteins like katanin , which are involved in the release of microtubules from their organizing centers and the generation of new microtubule fragments.[5][6]

-

Proteins that regulate the stability of the minus-ends of microtubules.

Direct binding studies between flamprop and specific plant MAPs are needed to confirm this hypothesis.

Quantitative Data

The following table summarizes the available quantitative data on the effects of this compound on plant cell division and growth.

| Parameter | Plant Species | Concentration | Effect | Reference |

| Cell Division Activity | Maize (Zea mays) root tips | 50 µM | Complete cessation within 4 hours | [2] |

| Tubulin Polymerization | Soybean (Glycine max) | 50 µM | No inhibition in vitro | [2] |

| Root Growth Inhibition (IC50) | Not specified | Not available | Not available | |

| Mitotic Index | Not specified | Not available | Not available |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mode of action of this compound.

Mitotic Index Analysis in Allium cepa Root Tips

This protocol is a standard method for assessing the effect of chemicals on cell division frequency.

Materials:

-

Allium cepa (onion) bulbs

-

Test solutions of this compound at various concentrations

-

Distilled water (control)

-

Farmer's fixative (3:1 ethanol:glacial acetic acid)

-

1 M HCl

-

2% Acetocarmine or Orcein stain

-

Microscope slides and coverslips

-

Light microscope

Procedure:

-

Germinate onion bulbs in distilled water until roots are 2-3 cm long.

-

Transfer the bulbs to the test solutions of this compound and a distilled water control for a specified treatment period (e.g., 4, 12, 24 hours).

-

Excise the root tips (1-2 cm) and fix them in Farmer's fixative for 24 hours.

-

Wash the root tips thoroughly in distilled water.

-

Hydrolyze the root tips in 1 M HCl at 60°C for 5-10 minutes.

-

Wash the root tips again in distilled water.

-

Place a single root tip on a clean microscope slide and add a drop of acetocarmine or orcein stain.

-

Gently squash the root tip with a coverslip to spread the cells in a single layer.

-

Observe the slide under a light microscope at 40x and 100x magnification.

-

Count the number of dividing cells (prophase, metaphase, anaphase, telophase) and the total number of cells in several fields of view.

-

Calculate the Mitotic Index (MI) using the formula: MI (%) = (Total number of dividing cells / Total number of cells observed) x 100[7][8]

Immunofluorescence Microscopy of Microtubules in Maize Root Tips

This protocol is adapted from general procedures for visualizing microtubules in plant cells and is based on the methods likely used in the study by Tresch et al. (2008).[2][9]

Materials:

-

Maize (Zea mays) seedlings

-

This compound solution

-

Microtubule stabilizing buffer (MTSB)

-

Paraformaldehyde

-

Cellulase and Pectolyase enzymes

-

Triton X-100

-

Primary antibody (e.g., mouse anti-α-tubulin monoclonal antibody)

-

Secondary antibody (e.g., FITC-conjugated goat anti-mouse IgG)

-

DAPI (for counterstaining DNA)

-

Antifade mounting medium

-

Confocal laser scanning microscope

Procedure:

-

Treat maize seedlings with this compound solution for the desired time.

-

Excise the root tips and fix them in freshly prepared paraformaldehyde in MTSB.

-

Wash the root tips with MTSB.

-

Digest the cell walls using a mixture of cellulase and pectolyase in MTSB.

-

Permeabilize the cells with Triton X-100 in MTSB.

-

Incubate the root tips with the primary anti-tubulin antibody overnight at 4°C.

-

Wash the root tips extensively with MTSB.

-

Incubate with the FITC-conjugated secondary antibody in the dark.

-

Wash the root tips with MTSB.

-

Counterstain the nuclei with DAPI.

-

Mount the root tips in an antifade medium on a microscope slide.

-

Observe the microtubule structures using a confocal laser scanning microscope.

Visualizations

Proposed Signaling Pathway

Experimental Workflow for Characterizing a Mitotic Disrupter Herbicide

Conclusion

This compound represents a class of herbicides with a distinct and subtle mode of action on plant cell division. Its ability to disrupt mitosis without directly inhibiting tubulin polymerization highlights the complexity of microtubule regulation in plants and suggests the involvement of specific microtubule-associated proteins. Further research, including direct binding studies and proteomic analyses, is necessary to definitively identify the molecular target(s) of its active metabolite, flamprop. A deeper understanding of this mechanism could pave the way for the development of novel herbicides with high specificity and low resistance potential.

References

- 1. Infocris Pesticide Database - flamprop-methyl [nucleus.iaea.org]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Multifunctional Microtubule-Associated Proteins in Plants [frontiersin.org]

- 4. Multifunctional Microtubule-Associated Proteins in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Katanin is responsible for the M-phase microtubule-severing activity in Xenopus eggs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Katanin Is Responsible for the M-Phase Microtubule-severing Activity in Xenopus Eggs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. Chromosomal and Nuclear Alterations in Root Tip Cells of Allium Cepa L. Induced by Alprazolam - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organization of cortical microtubules in graviresponding maize roots - PubMed [pubmed.ncbi.nlm.nih.gov]

discovery and history of Flamprop-m-methyl

An In-depth Technical Guide to Flamprop-m-methyl: Discovery, Mechanism, and Experimental Analysis

This compound, a member of the arylalanine class of herbicides, emerged from research programs in the 1960s and 1970s focused on controlling wild oats (Avena spp.), a significant weed in cereal crops.[1] The flamprop family of chemicals was introduced around 1974, with specific variants like flamprop-methyl appearing circa 1978.[1][2] Developed for selective, post-emergence application, it proved effective in wheat and triticale.[1][3]

Chemically, flamprop-methyl is a racemic mixture, while this compound is the specific D-isomer (methyl N-benzoyl-N-(3-chloro-4-fluorophenyl)-D-alaninate), which is the more biologically active enantiomer.[4][5][6] Its unique mode of action, distinct from other herbicides at the time, made it a valuable tool for weed management. However, by 2000, cases of resistance in wild oat populations were identified in Canada, highlighting the ongoing challenge of herbicide resistance.[1][7]

Physicochemical and Toxicological Profile

This compound's efficacy and safety are defined by its chemical properties and toxicological profile. It is a synthetic compound with moderate persistence in soil, with a reported half-life of one to three weeks depending on soil type.[2]

Data Presentation

The quantitative data regarding the properties and toxicity of this compound are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | methyl N-benzoyl-N-(3-chloro-4-fluorophenyl)-D-alaninate | [8][9] |

| Common Name | This compound | [9] |

| CAS RN | 52756-25-9 (for flamprop-methyl) | [2] |

| Molecular Formula | C₁₇H₁₅ClFNO₃ | [9] |

| Molecular Weight | 335.76 g/mol | [9] |

| Herbicide Class | Arylalanine | [6] |

| HRAC MoA Class | Z / 0 (Diverse/Unknown) | [2][8] |

| WSSA MoA Class | 0 | [2][8] |

| Physical State | Solid / Colourless crystals | [2][10] |

Table 2: Acute Toxicological Data for Flamprop-methyl

| Study Type | Species | Route | Value (LD50) | Reference |

| Acute Oral | Rat | Oral | 1210 mg/kg | [5] |

| Acute Oral | Mouse | Oral | 720 mg/kg | [5] |

| Acute Percutaneous | Rat | Dermal | >294 mg/kg (EC formulation) | [5] |

| Acute Intraperitoneal | Rat | I.P. | 350-500 mg/kg | [5] |

Table 3: Chronic Toxicity and Regulatory Limits for Flamprop-methyl

| Parameter | Value | Basis | Reference |

| NOEL (2-year study) | 0.125 mg/kg bw/day | Liver hypertrophy and increased liver weight in rats. | |

| NOEL (5-week study) | 0.25 mg/kg bw/day | Increased liver weights in rats. | |

| ADI | 0.001 mg/kg bw | Based on the 2-year rat study with a 100-fold safety factor. | |

| Carcinogenicity | No evidence | Based on a 2-year rat study. | |

| Genotoxicity | Not considered genotoxic | Based on in vitro and in vivo studies. | |

| Reproductive Effects | No evidence | Based on a 3-generation rat study and a rabbit developmental study. |

Mechanism of Action: A Novel Microtubule Disruptor

This compound is a selective, systemic herbicide that is absorbed by the leaves and inhibits plant growth by halting cell elongation and division.[5] It is classified as a mitotic disrupter, but its mechanism is notably different from classic antimicrotubule herbicides.[4]

Unlike dinitroanilines, this compound does not inhibit the polymerization of tubulin dimers into microtubules in vitro.[4] Instead, its primary effect is the severe disruption of the orientation of spindle and phragmoplast microtubules.[4] This action leads to the formation of defective structures, arresting cell division in prometaphase or metaphase.[4] The proposed mechanism involves an effect on microtubule organization, possibly through the disassembly of the microtubule minus-ends.[4] Cortical microtubules, which are responsible for cell shape, are only slightly affected.[4]

References

- 1. Flamprop - Wikipedia [en.wikipedia.org]

- 2. Flamprop-methyl [sitem.herts.ac.uk]

- 3. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]

- 4. researchgate.net [researchgate.net]

- 5. Infocris Pesticide Database - flamprop-methyl [nucleus.iaea.org]

- 6. Flamprop-M [sitem.herts.ac.uk]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. This compound [sitem.herts.ac.uk]

- 9. GSRS [gsrs.ncats.nih.gov]

- 10. Flamprop-isopropyl [sitem.herts.ac.uk]

analytical standards for Flamprop-m-methyl

An In-Depth Technical Guide to the Analytical Standards of Flamprop-m-methyl

This technical guide provides a comprehensive overview of the , targeted at researchers, scientists, and professionals in drug development and agricultural science. It covers the fundamental chemical properties, established analytical methodologies, and the biological mode of action for this compound.

Chemical and Physical Properties

This compound is the active enantiomer of the herbicide Flamprop-methyl, which is used to control wild oats in various crops.[1][2][3] The analytical standard is crucial for accurate quantification, quality control, and research.[3][4] It belongs to the arylaminopropionic acid class of chemicals.[1]

The key chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 63729-98-6 | [5][6][7] |

| Molecular Formula | C₁₇H₁₅ClFNO₃ | [4][5][7] |

| Molecular Weight | 335.76 g/mol | [4][8] |

| IUPAC Name | methyl (2R)-2-(N-benzoyl-3-chloro-4-fluoroanilino)propanoate | [5][9] |

| Synonyms | D-Mataven, Flamprop M-methyl, R-Flamprop-methyl | [5][7][8] |

| Purity | >98% (typical for analytical standards) | [7][10] |

| Physical State | Solid powder | [10][11] |

| Solubility | Soluble in DMSO | [10] |

| Storage | Store at room temperature (20 - 25 °C) or -20°C for long term | [10][12] |

Analytical Methodologies

The determination and quantification of this compound in various matrices, such as drinking water and environmental samples, rely on robust chromatographic and spectroscopic techniques.

Chromatographic Methods

Chromatography is the primary technique for separating this compound from other components in a sample.

-

High-Performance Liquid Chromatography (HPLC): HPLC with ultraviolet (UV) detection is a common method for analysis.[1] Reverse-phase (RP) HPLC is particularly suitable, often using a mobile phase containing acetonitrile (MeCN), water, and an acidifier like phosphoric or formic acid.[13] Using formic acid makes the method compatible with mass spectrometry detection.[13]

-

Gas Chromatography (GC): GC and gas-liquid chromatography are also employed for the determination of this compound.[1] These methods often utilize an electron capture detector (ECD) for high sensitivity or a mass spectrometer (MS) for definitive identification.[1]

A summary of common chromatographic approaches is presented below.

| Technique | Detector | Purpose | Reference |

| HPLC | Ultraviolet (UV) | Quantification in various samples | [1] |

| RP-HPLC | Mass Spectrometry (MS) | High-specificity analysis, impurity profiling | [13] |

| GC / GC-liquid | Electron Capture (ECD) | Sensitive detection in water samples | [1] |

| GC | Mass Spectrometry (MS) | Confirmatory analysis and identification | [1] |

Spectroscopic Methods

Mass spectrometry provides structural information and is used for the unambiguous identification of this compound.

-

GC-MS: When coupled with Gas Chromatography, MS allows for the identification of the compound based on its mass spectrum. Key mass-to-charge ratios (m/z) have been identified.

-

MS-MS: Tandem mass spectrometry can be used for more specific and sensitive detection, particularly in complex matrices.

Key mass spectral data are provided in the table below.

| Parameter | m/z Value | Source |

| Precursor Ion [M+H]⁺ | 336.0797 | [14] |

| Top Peak | 105 | [14] |

| 2nd Highest Peak | 77 | [14] |

| 3rd Highest Peak | 276 | [14] |

Experimental Protocols and Workflows

While specific, validated protocols are often proprietary to testing laboratories or found within detailed scientific publications, a generalized workflow for the analysis of this compound can be outlined.

General Protocol for RP-HPLC Analysis

This protocol is a generalized representation based on available data.[13] Optimization is required for specific instrumentation and sample matrices.

-

Standard Preparation: Prepare a stock solution of the this compound analytical standard in a suitable solvent (e.g., Methanol or DMSO).[10][15] Create a series of calibration standards by diluting the stock solution.

-

Sample Preparation: The sample (e.g., water, soil, crop extract) undergoes extraction with an appropriate organic solvent. The extract may require a clean-up step, such as solid-phase extraction (SPE), to remove interfering substances.

-

Chromatographic Conditions:

-

Column: A reverse-phase column (e.g., Newcrom R1 or equivalent C18).[13]

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with an acidifier (e.g., 0.1% formic acid for MS compatibility).[13]

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Detection: UV detector set at an appropriate wavelength or a mass spectrometer in a suitable ionization mode.

-

-

Analysis: Inject the prepared standards and samples into the HPLC system. Identify the this compound peak by its retention time and quantify using the calibration curve.

The logical flow from sample collection to final quantification is visualized in the diagram below.

Caption: General workflow for the analysis of this compound.

Biological Mode of Action

This compound functions as a selective, systemic herbicide.[11][16] After being absorbed by the leaves, it is hydrolyzed to its biologically active acid form, flamprop. This active metabolite inhibits cell elongation and division in the plant's stem, ultimately halting growth.[16] This mechanism of action is crucial for its herbicidal properties against weeds like wild oats.

The pathway illustrating this mode of action is detailed below.

References

- 1. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]

- 2. FLAMPROP-METHYL | 52756-25-9 [chemicalbook.com]

- 3. Flamprop-methyl (Standard)_TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Flamprop M-methyl | C17H15ClFNO3 | CID 5486064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CAS 63729-98-6 | LGC Standards [lgcstandards.com]

- 7. achemtek.com [achemtek.com]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. This compound | CAS 63729-98-6 | LGC Standards [lgcstandards.com]

- 10. medkoo.com [medkoo.com]

- 11. Flamprop-methyl [sitem.herts.ac.uk]

- 12. esslabshop.com [esslabshop.com]

- 13. Flamprop-methyl | SIELC Technologies [sielc.com]

- 14. Flamprop-methyl | C17H15ClFNO3 | CID 40521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. chromspec.com [chromspec.com]

- 16. Infocris Pesticide Database - flamprop-methyl [nucleus.iaea.org]

Flamprop-m-methyl IUPAC name and CAS number

An In-depth Technical Guide to Flamprop-m-methyl

This guide provides a comprehensive overview of the chemical properties, synthesis, mechanism of action, and analytical methods for the herbicide this compound, tailored for researchers, scientists, and drug development professionals.

Chemical Identity and Properties

This compound is a selective post-emergence herbicide.[1] Its fundamental chemical identification and properties are summarized below.

Table 1: Chemical Identification and Properties of this compound

| Property | Value |

| IUPAC Name | methyl N-benzoyl-N-(3-chloro-4-fluorophenyl)-D-alaninate[2] |

| CAS Number | 63729-98-6[3] |

| Molecular Formula | C₁₇H₁₅ClFNO₃[3][4] |

| Molecular Weight | 335.76 g/mol [4] |

| Synonyms | D-Mataven, Flamprop M-methyl[3] |

| Appearance | White crystals[1] |

Synthesis Protocol

The commercial synthesis of flamprop, a related compound, involves a multi-step process that can be adapted for this compound. The general procedure is as follows:

-

Preparation of 3-chloro-4-fluoroaniline.

-

Acylation: 3-chloro-4-fluoroaniline is acylated with benzoyl chloride to form N-benzoyl-3-chloro-4-fluoroaniline.

-

Coupling: The resulting intermediate is then coupled with the methyl ester of D-alanine under controlled conditions to yield this compound.

-

Reaction Conditions: This reaction is typically performed in an organic solvent like ethyl acetate or toluene, with careful regulation of temperature and pH to optimize the yield and purity of the final product.

Mechanism of Action

This compound acts as a mitotic disrupter in susceptible plant species. Its mechanism of action involves the following key steps:

-

Uptake and Translocation: The herbicide is absorbed by the leaves of the plant.

-

Hydrolysis: In the plant, this compound is hydrolyzed to its biologically active acidic form, flamprop.

-

Disruption of Microtubules: Flamprop disrupts the organization of microtubules, which are essential components of the cytoskeleton involved in cell division (mitosis). This disruption prevents the proper formation and function of the mitotic spindle.

-

Inhibition of Cell Division and Elongation: The interference with microtubule function leads to an inhibition of cell division and elongation, ultimately causing the death of the plant.

Caption: Mechanism of action of this compound in plants.

Experimental Protocols

Analytical Determination of this compound in Water

This protocol outlines a general procedure for the quantitative analysis of this compound in water samples.

-

Sample Preparation:

-

Collect water samples in appropriate containers.

-

Perform a liquid-liquid extraction using a suitable organic solvent (e.g., dichloromethane) to transfer this compound from the aqueous phase to the organic phase.

-

Concentrate the organic extract to a known volume.

-

-

Chromatographic Analysis:

-

Gas Chromatography (GC): Inject an aliquot of the concentrated extract into a gas chromatograph equipped with an electron capture detector (ECD) for sensitive detection.

-

High-Performance Liquid Chromatography (HPLC): Alternatively, use an HPLC system with a UV detector. The mobile phase composition and gradient will need to be optimized for the specific column used.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by plotting the peak area or height against the concentration of the standards.

-

Determine the concentration of this compound in the sample by comparing its peak response to the calibration curve.

-

Caption: Workflow for the analysis of this compound in water.

Evaluation of Herbicidal Activity

This protocol describes a method for assessing the herbicidal efficacy of this compound on a target weed species, such as wild oats (Avena fatua).

-

Plant Cultivation:

-

Sow seeds of the target weed in pots containing a suitable growth medium.

-

Grow the plants in a controlled environment (greenhouse or growth chamber) with appropriate light, temperature, and humidity.

-

-

Herbicide Application:

-

Prepare a stock solution of this compound in a suitable solvent and then dilute it to the desired test concentrations with water containing a surfactant.

-

Apply the herbicide solutions to the plants at a specific growth stage (e.g., two- to three-leaf stage) using a laboratory sprayer to ensure uniform coverage.

-

Include a control group of plants sprayed only with the solvent and surfactant solution.

-

-

Efficacy Assessment:

-

After a set period (e.g., 14-21 days), visually assess the plants for signs of injury, such as chlorosis, necrosis, and growth inhibition.

-

For a quantitative assessment, harvest the above-ground biomass of the treated and control plants.

-

Determine the fresh or dry weight of the biomass.

-

Calculate the percentage of growth inhibition for each treatment compared to the control.

-

References

Methodological & Application

Application Notes: Quantitative Analysis of Flamprop-m-methyl using HPLC

Introduction

Flamprop-m-methyl is the biologically active D-(R)-isomer of the herbicide flamprop, used for the post-emergence control of wild oats in wheat crops.[1] Accurate and reliable quantification of this active ingredient is essential for formulation quality control, environmental monitoring, and residue analysis in food products. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the analysis of such compounds.[2] This document provides a detailed protocol for the quantitative determination of this compound using a reverse-phase HPLC method.

Principle

The method employs reverse-phase high-performance liquid chromatography (RP-HPLC) to separate this compound from other components in the sample matrix. A C18 column serves as the stationary phase, while a polar mobile phase, consisting of a mixture of acetonitrile and acidified water, acts as the mobile phase. The sample is injected into the HPLC system, and as it passes through the column, the components are separated based on their differential partitioning between the stationary and mobile phases. A UV-Vis detector is used to monitor the column effluent at a specific wavelength, and the concentration of this compound is determined by comparing its peak area to that of a known standard.

Experimental Protocols

1. Instrumentation and Materials

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, a degasser, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD).

-

Analytical balance (0.01 mg readability).

-

Ultrasonic bath.

-

Vortex mixer.

-

Syringe filters (0.45 µm, PTFE or nylon).

-

-

Chemicals and Reagents:

-

This compound reference standard (>98% purity).

-

Acetonitrile (HPLC grade).[3]

-

Methanol (HPLC grade).

-

Formic acid (analytical grade).

-

Ultrapure water (Type I).

-

-

Chromatographic Column:

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

2. Preparation of Solutions

-

Mobile Phase:

-

Prepare a solution of 0.1% (v/v) formic acid in water.

-

The mobile phase is a mixture of Acetonitrile and 0.1% Formic Acid in Water (60:40 v/v).

-

Degas the mobile phase for at least 15 minutes in an ultrasonic bath before use.

-

-

Standard Stock Solution (1000 µg/mL):

-

Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask.

-

Dissolve and make up to the volume with acetonitrile. This solution should be stored at 4°C.[3]

-

-

Working Standard Solutions (1 - 50 µg/mL):

-

Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations of 1, 5, 10, 25, and 50 µg/mL. These solutions are used to generate the calibration curve.

-

3. Sample Preparation

The sample preparation procedure should be adapted based on the matrix. General guidelines are provided below.

-

For Technical Formulations (e.g., Emulsifiable Concentrates):

-

Accurately weigh an amount of the formulation equivalent to approximately 25 mg of this compound into a 25 mL volumetric flask.

-

Add approximately 20 mL of acetonitrile, sonicate for 10 minutes to dissolve, and then dilute to the mark with acetonitrile.

-

Make a further 1:100 dilution with the mobile phase to bring the concentration within the calibration range (e.g., ~10 µg/mL).

-

Filter the final solution through a 0.45 µm syringe filter before injection.[4]

-

-

For Soil Samples:

-

Air-dry the soil sample and sieve it through a 2 mm mesh to ensure homogeneity.[5]

-

Accurately weigh 10 g of the prepared soil into a 50 mL centrifuge tube.

-

Add 20 mL of acetonitrile and vortex for 2 minutes.

-

Extract the sample by sonicating for 15 minutes.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the extract to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue with 1 mL of the mobile phase.

-

Filter the reconstituted solution through a 0.45 µm syringe filter prior to HPLC analysis.[4]

-

4. HPLC Operating Conditions

The following chromatographic conditions are recommended for the analysis.

| Parameter | Condition |

| Instrument | HPLC with UV-Vis Detector |

| Column | C18 Reverse-Phase (4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Water (with 0.1% Formic Acid) (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Run Time | 10 minutes |

5. Method Validation

The analytical method should be validated according to ICH Q2(R1) guidelines to ensure its suitability.[6][7]

-

Linearity: Inject the five working standard solutions and plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be > 0.999.[8]

-

Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration).[8] The recovery should be within 98-102%.

-

Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing six replicate samples at a single concentration. The relative standard deviation (RSD) should be less than 2%.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N), typically S/N of 3 for LOD and 10 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.[9]

-

Specificity: Analyze a blank matrix sample to ensure no interfering peaks are present at the retention time of this compound.

Data Presentation

The quantitative results from the method validation should be summarized for clarity and easy interpretation.

Table 1: Summary of HPLC Method Validation Parameters

| Parameter | Result |

| Linearity Range | 1 - 50 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Accuracy (Mean Recovery) | 98.0% - 102.0% |

| Precision (RSD%) | < 2.0% |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.3 µg/mL |

| Retention Time | Approximately 5.5 minutes |

Visualization

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the quantitative analysis of this compound.

References

- 1. Flamprop-M [sitem.herts.ac.uk]

- 2. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]

- 3. hpc-standards.com [hpc-standards.com]

- 4. sharedresearchfacilities.wvu.edu [sharedresearchfacilities.wvu.edu]

- 5. organomation.com [organomation.com]

- 6. Development and validation of the stability indicating RP-UHPLC method for the determination of the chemical purity and assay of bimatoprost - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scholars.direct [scholars.direct]

- 8. wjbphs.com [wjbphs.com]

- 9. uvadoc.uva.es [uvadoc.uva.es]

Experimental Protocols for Flamprop-m-methyl Bioassays: Application Notes for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flamprop-m-methyl is a selective, systemic herbicide primarily utilized for the post-emergence control of wild oats (Avena fatua) in cereal crops.[1] Its mode of action involves the inhibition of cell elongation and division in the meristematic regions of susceptible plants.[2] Upon absorption by the leaves, this compound is hydrolyzed to its biologically active form, flamprop acid. This active metabolite disrupts the formation and function of microtubules, which are essential components of the plant cell cytoskeleton. Specifically, it interferes with the proper orientation of spindle and phragmoblast microtubules during mitosis, leading to a cessation of cell division and ultimately, plant death.[1] This document provides detailed protocols for conducting laboratory and greenhouse bioassays to evaluate the efficacy and dose-response of this compound on target species like Avena fatua.

Mode of Action Signaling Pathway

This compound's herbicidal activity is initiated by its conversion to flamprop acid within the plant. This active compound targets the dynamic instability of microtubules, crucial for cell division. The disruption of microtubule function leads to an arrest of the cell cycle and subsequent inhibition of plant growth.

Experimental Protocols

Whole Plant Pot Bioassay for Dose-Response Evaluation

This protocol is designed to assess the dose-dependent effects of this compound on the growth of Avena fatua under controlled greenhouse conditions.

Materials:

-

Avena fatua seeds (susceptible biotype)

-

Pots (10 cm diameter)

-

Potting mix (e.g., a 2:1:1 ratio of loam, peat, and sand)

-

Technical grade this compound (>95% purity)

-

Acetone (analytical grade)

-

Surfactant (non-ionic, e.g., Tween 20)

-

Deionized water

-

Greenhouse with controlled temperature (20-25°C), humidity (60-70%), and photoperiod (16h light/8h dark)

-

Spray chamber calibrated to deliver a consistent volume

Procedure:

-

Plant Preparation:

-

Fill pots with the potting mix and moisten it.

-

Sow 5-7 Avena fatua seeds per pot at a depth of 1-2 cm.

-

After emergence, thin the seedlings to 3-4 uniform plants per pot.

-

Grow the plants until they reach the 2-3 leaf stage.

-

-

Herbicide Stock Solution Preparation:

-

Prepare a stock solution of this compound (e.g., 1000 mg/L) by dissolving the required amount in acetone. Add a non-ionic surfactant (e.g., 0.1% v/v).

-

Perform serial dilutions of the stock solution with deionized water containing the same concentration of surfactant to obtain the desired test concentrations.

-

-

Herbicide Application:

-

Arrange the pots in a completely randomized design within the spray chamber.

-

Apply the different concentrations of this compound to the respective pots. Include a control group sprayed only with the water-surfactant solution.

-

Ensure uniform spray coverage.

-

-

Post-Application Care and Data Collection:

-

Return the pots to the greenhouse and water as needed, avoiding washing the herbicide from the leaves.

-

After a specified period (e.g., 14-21 days), assess the phytotoxicity.

-

Measure the following parameters for each plant:

-

Shoot height (from the soil surface to the tip of the longest leaf).

-

Fresh weight of the above-ground biomass.

-

Dry weight of the above-ground biomass (after drying at 70°C for 48 hours).

-

-

Calculate the percent inhibition for each parameter relative to the control group.

-

Experimental Workflow Diagram:

Petri Dish Bioassay for Root and Shoot Growth Inhibition

This in vitro method is a rapid and space-efficient way to assess the inhibitory effects of this compound on the early growth of Avena fatua.

Materials:

-

Avena fatua seeds

-

Petri dishes (9 cm diameter)

-

Filter paper

-

Technical grade this compound (>95% purity)

-

Acetone (analytical grade)

-

Deionized water

-

Growth chamber with controlled temperature (20-25°C) and light conditions

Procedure:

-

Seed Sterilization and Pre-germination:

-

Surface sterilize Avena fatua seeds (e.g., with a 1% sodium hypochlorite solution for 5 minutes) and rinse thoroughly with sterile deionized water.

-

Pre-germinate the seeds on moist filter paper in the dark for 48-72 hours, or until the radicle emerges.

-

-

Herbicide Solution Preparation:

-

Prepare a stock solution of this compound in acetone.

-

Create a series of test concentrations by diluting the stock solution with deionized water. Ensure the final acetone concentration is low and consistent across all treatments (including the control) to avoid solvent toxicity.

-

-

Bioassay Setup:

-

Place two layers of filter paper in each petri dish.

-

Add a defined volume (e.g., 5 mL) of the respective herbicide concentration or the control solution to each dish.

-

Place a set number of pre-germinated seeds (e.g., 10) with uniform radicle length in each petri dish.

-

Seal the petri dishes with parafilm to prevent evaporation.

-

-

Incubation and Data Collection:

-

Incubate the petri dishes in a growth chamber for a specified period (e.g., 5-7 days).

-

After the incubation period, carefully remove the seedlings and measure:

-

Root length of the primary root.

-

Shoot (coleoptile) length.

-

-

Calculate the percent inhibition of root and shoot elongation compared to the control.

-

Data Presentation

The quantitative data from the bioassays should be summarized to facilitate comparison and the determination of key toxicological endpoints such as the EC50 (Effective Concentration causing 50% inhibition) and GR50 (Dose causing 50% growth reduction).

Table 1: Dose-Response of Avena fatua to this compound in a Whole Plant Pot Bioassay

| This compound (mg a.i./L) | Shoot Height Inhibition (%) | Fresh Weight Reduction (%) | Dry Weight Reduction (%) |

| 0 (Control) | 0 | 0 | 0 |

| 10 | 25 | 30 | 28 |

| 25 | 45 | 55 | 52 |

| 50 | 70 | 80 | 78 |

| 100 | 95 | 98 | 97 |

| GR50 (mg a.i./L) | ~30 | ~22 | ~24 |

Note: The data presented in this table is illustrative and may vary depending on experimental conditions.

Table 2: Root and Shoot Elongation Inhibition of Avena fatua in a Petri Dish Bioassay

| This compound (µM) | Root Elongation Inhibition (%) | Shoot Elongation Inhibition (%) |

| 0 (Control) | 0 | 0 |

| 5 | 35 | 20 |

| 10 | 60 | 45 |

| 25 | 85 | 70 |

| 50 | 98 | 90 |

| EC50 (µM) | ~8 | ~12 |

Note: The data presented in this table is illustrative and may vary depending on experimental conditions.

Conclusion

The provided protocols offer standardized methods for conducting bioassays to evaluate the herbicidal effects of this compound. The whole plant pot bioassay provides data relevant to greenhouse and field conditions, while the petri dish bioassay offers a rapid and sensitive in vitro screening method. Accurate execution of these protocols and careful data analysis will enable researchers to determine the efficacy and dose-response of this compound and to study its mode of action in greater detail.

References

Application Notes and Protocols for Flamprop-m-methyl in Weed Control Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Flamprop-m-methyl, a selective herbicide primarily used for the post-emergence control of wild oats (Avena spp.) in cereal crops. This document details its mechanism of action, efficacy data, and standardized protocols for experimental research.

Mechanism of Action

This compound is a systemic herbicide absorbed by the leaves of the target weed. In the plant, it is hydrolyzed to its biologically active form, flamprop acid. The primary mode of action of flamprop acid is the disruption of mitosis (cell division) in susceptible grass species. It specifically interferes with the normal formation and function of microtubules, which are essential components of the mitotic spindle and the phragmoplast. This disruption leads to the inhibition of cell elongation and division, ultimately causing the cessation of growth and death of the weed.[1]

Signaling Pathway of this compound

References

Application Notes and Protocols for the Detection of Flamprop-m-methyl

These application notes provide detailed protocols for the quantitative analysis of Flamprop-m-methyl in wheat flour and water samples. The methods described are based on established analytical techniques and are intended for use by researchers, scientists, and professionals in drug development and environmental monitoring.

Method 1: Analysis of this compound in Wheat Flour by Gas Chromatography-Mass Spectrometry (GC-MS)

This method describes the determination of this compound residues in wheat flour using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by GC-MS analysis.

Experimental Protocol

1. Sample Preparation (QuEChERS)

-

Homogenization: Ensure the wheat flour sample is homogeneous.

-

Extraction:

-

Weigh 10 g of the homogenized wheat flour sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add an appropriate internal standard.

-

Cap the tube and shake vigorously for 1 minute.[1]

-

Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium citrate sesquihydrate).

-

Immediately cap and shake vigorously for 1 minute.

-

Centrifuge at ≥3000 rcf for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer an aliquot of the acetonitrile supernatant to a d-SPE cleanup tube containing primary secondary amine (PSA) sorbent and MgSO₄.

-

Vortex for 30 seconds.

-

Centrifuge at ≥3000 rcf for 5 minutes.

-

The resulting supernatant is ready for GC-MS analysis.

-

2. GC-MS Analysis

-

Gas Chromatograph (GC) System: Agilent 7890B or equivalent.

-

Mass Spectrometer (MS) System: Agilent 5977A or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Inlet Temperature: 280 °C.

-

Injection Volume: 1 µL (splitless).

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp to 150 °C at 25 °C/min.

-

Ramp to 200 °C at 3 °C/min.

-

Ramp to 280 °C at 8 °C/min, hold for 10 minutes.

-

-

MSD Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Quantifier Ion: To be determined experimentally (e.g., a prominent fragment ion)

-

Qualifier Ions: To be determined experimentally (e.g., two other characteristic fragment ions)

-

Method Validation Data (Typical Values)

The following table summarizes typical validation parameters for the analysis of pesticides in cereal matrices using GC-MS. These values should be experimentally verified for this compound.

| Parameter | Result |

| Linearity (R²) | >0.99 |

| Limit of Detection (LOD) | 0.01 mg/kg |

| Limit of Quantitation (LOQ) | 0.05 mg/kg |

| Recovery (at 0.1 mg/kg) | 85-110% |

| Precision (RSDr) | <15% |

Experimental Workflow

Method 2: Analysis of this compound in Water by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method details the determination of this compound in water samples using Solid-Phase Extraction (SPE) for sample concentration and cleanup, followed by LC-MS/MS analysis.

Experimental Protocol

1. Sample Preparation (Solid-Phase Extraction)

-

Sample Pre-treatment: Filter the water sample through a 0.45 µm filter to remove particulate matter.

-

SPE Cartridge Conditioning:

-

Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 60 mg) with 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry.

-

-

Sample Loading: Load 100 mL of the filtered water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

-

Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.

-

Elution: Elute the retained this compound from the cartridge with 5 mL of acetonitrile.

-

Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of a suitable solvent (e.g., 50:50 acetonitrile:water) for LC-MS/MS analysis.

2. LC-MS/MS Analysis

-